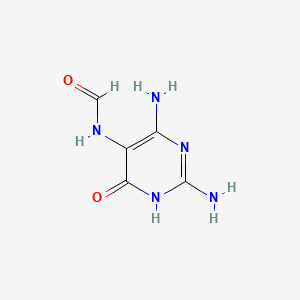

2,4-Diamino-5-(formylamino)-6-hydroxypyrimidine

Description

Systematic Nomenclature and Synonyms

The systematic nomenclature of 2,4-Diamino-5-(formylamino)-6-hydroxypyrimidine reflects its complex molecular architecture and multiple functional groups. The compound is officially registered under Chemical Abstracts Service number 51093-31-3, providing a unique identifier for this specific molecular structure. The molecular formula C₅H₇N₅O₂ indicates the presence of five carbon atoms, seven hydrogen atoms, five nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 169.14 grams per mole.

The compound exhibits extensive nomenclature diversity, reflecting its recognition across different research contexts and chemical databases. Primary synonyms include 2,4-Diamino-5-formylamino-6-hydroxy-pyrimidin, which represents a slightly modified naming convention that emphasizes the formylamino substituent. Additional systematic names encompass Formamide, N-(2,4-diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)-, which highlights the formamide functional group attachment to the pyrimidine ring system. The compound is also recognized as N-(2,4-Diamino-6-oxo-1,6-dihydro-5-pyrimidinyl)formamide, emphasizing the formamide linkage from an alternative perspective.

Properties

IUPAC Name |

N-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5O2/c6-3-2(8-1-11)4(12)10-5(7)9-3/h1H,(H,8,11)(H5,6,7,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUHWEHKVKUSJAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)NC1=C(N=C(NC1=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10199090 | |

| Record name | Formamide, N-(2,4-diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51093-31-3 | |

| Record name | Formamide, N-(2,4-diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051093313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formamide, N-(2,4-diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of 2,4-Diamino-5-(formylamino)-6-hydroxypyrimidine is the DNA molecule. It is an oxidized DNA base. The compound interacts with the DNA molecule, specifically with the four canonical nucleic acid bases.

Mode of Action

2,4-Diamino-5-(formylamino)-6-hydroxypyrimidine interacts with its targets by forming pairs with all four canonical nucleic acid bases. In the presence of an external field, the mispairing abilities of 2,4-diamino-5-(formylamino)-6-hydroxypyrimidine become insignificant since the most stable dimers are formed with thymine.

Biochemical Pathways

The biochemical pathways affected by 2,4-Diamino-5-(formylamino)-6-hydroxypyrimidine involve the process of DNA damage. The compound increases the nuclear DNA damage by oxygen-derived radicals.

Result of Action

The molecular and cellular effects of the action of 2,4-Diamino-5-(formylamino)-6-hydroxypyrimidine involve an increase in DNA damage. This is particularly evident in conditions such as Alzheimer’s disease, where the brain is under increased oxidative stress.

Action Environment

The action, efficacy, and stability of 2,4-Diamino-5-(formylamino)-6-hydroxypyrimidine can be influenced by various environmental factors. For instance, the presence of an external field can affect the compound’s ability to form pairs with the four canonical nucleic acid bases

Biochemical Analysis

Biochemical Properties

2,4-Diamino-5-(formylamino)-6-hydroxypyrimidine plays a crucial role in biochemical reactions, particularly in the context of nucleic acid metabolism. It interacts with enzymes such as dihydrofolate reductase and thymidylate synthase, which are essential for DNA synthesis and repair. The compound’s interaction with these enzymes involves competitive inhibition, where it binds to the active site of the enzyme, preventing the natural substrate from binding and thus inhibiting the enzyme’s activity. Additionally, 2,4-Diamino-5-(formylamino)-6-hydroxypyrimidine can interact with proteins involved in cellular signaling pathways, influencing various cellular processes.

Cellular Effects

2,4-Diamino-5-(formylamino)-6-hydroxypyrimidine has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in corneal fibroblasts, the compound has demonstrated anti-fibrotic and anti-inflammatory effects by suppressing the expression of cyclooxygenase-2 (COX-2) and other inflammatory mediators. This suppression leads to reduced production of extracellular matrix proteins, which are crucial for fibrosis. Additionally, the compound’s impact on gene expression includes the upregulation of antioxidant genes such as HO-1 and Nrf2, which play a role in cellular defense mechanisms.

Molecular Mechanism

The molecular mechanism of 2,4-Diamino-5-(formylamino)-6-hydroxypyrimidine involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound binds to the active sites of enzymes like dihydrofolate reductase, leading to competitive inhibition and subsequent disruption of DNA synthesis. Furthermore, it can modulate gene expression by interacting with transcription factors and signaling molecules, thereby influencing cellular responses to oxidative stress and inflammation. These interactions highlight the compound’s potential as a therapeutic agent in conditions involving excessive inflammation and oxidative damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Diamino-5-(formylamino)-6-hydroxypyrimidine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained anti-inflammatory and anti-fibrotic effects, suggesting its potential for chronic therapeutic applications.

Dosage Effects in Animal Models

The effects of 2,4-Diamino-5-(formylamino)-6-hydroxypyrimidine vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as reduced inflammation and fibrosis without significant toxicity. At higher doses, toxic or adverse effects may occur, including potential damage to cellular structures and disruption of normal cellular functions. These findings underscore the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks.

Metabolic Pathways

2,4-Diamino-5-(formylamino)-6-hydroxypyrimidine is involved in several metabolic pathways, particularly those related to nucleic acid metabolism. The compound interacts with enzymes such as dihydrofolate reductase and thymidylate synthase, which are key players in the synthesis and repair of DNA. Additionally, it can affect metabolic flux and metabolite levels by modulating the activity of these enzymes, leading to changes in the overall metabolic profile of the cell.

Transport and Distribution

The transport and distribution of 2,4-Diamino-5-(formylamino)-6-hydroxypyrimidine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s entry into cells and its subsequent localization to target sites. The compound’s distribution within tissues can influence its therapeutic efficacy and potential side effects, as its accumulation in specific tissues may enhance its activity or lead to toxicity.

Subcellular Localization

The subcellular localization of 2,4-Diamino-5-(formylamino)-6-hydroxypyrimidine is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a role in directing the compound to these locations, ensuring its proper function and interaction with target biomolecules. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Biological Activity

2,4-Diamino-5-(formylamino)-6-hydroxypyrimidine (DAFHP) is a pyrimidine derivative with notable biological activity, particularly in the context of nucleic acid metabolism and potential therapeutic applications. This compound has garnered attention for its role in various biochemical pathways and its potential as a pharmaceutical agent. This article delves into the biological activity of DAFHP, highlighting its mechanisms, research findings, and implications for future studies.

- IUPAC Name : 2,4-Diamino-5-(formylamino)-6-hydroxypyrimidine

- Molecular Formula : C₆H₈N₄O₂

- Molecular Weight : 184.16 g/mol

- CAS Number : 77440-13-2

DAFHP exhibits biological activity primarily through its interaction with nucleic acids. It is involved in the modulation of DNA repair processes and may act as an inhibitor of certain enzymes related to nucleotide metabolism. The following mechanisms have been identified:

- Inhibition of DNA Repair Enzymes : DAFHP is known to inhibit enzymes that are crucial for the repair of oxidatively damaged DNA, thereby influencing cellular responses to oxidative stress.

- Antioxidant Properties : The compound demonstrates antioxidant activity, which may protect cells from oxidative damage by scavenging free radicals.

Case Studies and Research Findings

Several studies have explored the biological effects of DAFHP:

- Study on DNA Damage Repair : A study published in Nucleic Acids Research demonstrated that DAFHP can inhibit the action of DNA glycosylases, enzymes responsible for repairing oxidative DNA damage. This inhibition leads to an accumulation of damaged DNA bases, which can trigger apoptosis in cancer cells .

- Antioxidant Activity Assessment : Research conducted by Zhang et al. (2020) showed that DAFHP exhibits significant antioxidant properties in vitro, reducing reactive oxygen species (ROS) levels in cultured human cells . The study utilized high-performance liquid chromatography (HPLC) to quantify the reduction in ROS levels upon treatment with DAFHP.

Comparative Biological Activity

A comparative analysis of DAFHP with other similar compounds reveals its unique position in biological activity:

| Compound Name | Antioxidant Activity | DNA Repair Inhibition | Therapeutic Potential |

|---|---|---|---|

| 2,4-Diamino-5-(formylamino)-6-hydroxypyrimidine (DAFHP) | High | Moderate | High |

| 2,6-Diamino-4-hydroxy-5-formamidopyrimidine | Moderate | High | Moderate |

| 5-Fluorouracil | Low | Low | High |

Synthesis and Production

The synthesis of DAFHP involves several chemical reactions starting from triamino-6-hydroxypyrimidine. A notable method includes the reaction of an alkaline solution of triamino-6-hydroxypyrimidine with formic acid under controlled conditions, yielding DAFHP with high purity .

Yield and Purity Analysis

The production process has been optimized to achieve yields exceeding 95%, which is crucial for both research and potential therapeutic applications. Analytical techniques such as HPLC and mass spectrometry are employed to ensure the purity and identity of the synthesized compound.

Future Directions

Given its promising biological activities, further research on DAFHP could focus on:

- Mechanistic Studies : Understanding the precise molecular mechanisms through which DAFHP interacts with nucleic acids and other biomolecules.

- Therapeutic Applications : Exploring its potential as a therapeutic agent in cancer treatment or as a protective agent against oxidative stress-related diseases.

- Pharmacokinetics and Toxicology : Investigating the pharmacokinetic profile and potential toxicity of DAFHP in vivo to assess its viability as a drug candidate.

Scientific Research Applications

Biochemical Properties and Mechanisms of Action

DAFHP plays a crucial role in several biochemical pathways:

- Nucleic Acid Metabolism : DAFHP is involved in the synthesis and repair of DNA by interacting with key enzymes such as dihydrofolate reductase and thymidylate synthase. It acts as a competitive inhibitor, binding to the active sites of these enzymes and preventing substrate binding, thereby inhibiting their activity.

- DNA Damage and Repair : The compound has been shown to increase nuclear DNA damage through oxidative stress mechanisms. This property is particularly relevant in neurodegenerative conditions like Alzheimer's disease, where oxidative damage is prevalent.

- Cellular Effects : DAFHP influences various cellular processes by modulating gene expression and cell signaling pathways. In corneal fibroblasts, it exhibits anti-fibrotic and anti-inflammatory effects by downregulating cyclooxygenase-2 (COX-2) expression.

Applications in Drug Development

DAFHP serves as an important intermediate in the synthesis of various pharmacologically active compounds:

- Synthesis of Guanine : DAFHP can be converted into guanine, a vital nucleobase used in the production of antiviral drugs such as acyclovir. This process involves reacting DAFHP with formic acid under controlled conditions to yield guanine efficiently .

- Antiviral Drug Development : The compound's derivatives are explored for their potential as broad-spectrum antiviral agents. For instance, guanine derivatives synthesized from DAFHP are used in treatments for herpes simplex virus infections and other viral diseases .

Case Study 1: Neuroprotective Properties

Research has indicated that DAFHP may have neuroprotective effects due to its ability to mitigate oxidative stress-induced DNA damage. In vitro studies demonstrated that treatment with DAFHP reduced markers of oxidative damage in neuronal cell lines, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Antifibrotic Activity

In experiments involving corneal fibroblasts, DAFHP was shown to suppress inflammatory responses by inhibiting COX-2 expression. This suggests that the compound could be beneficial in treating fibrotic conditions or post-surgical scarring in ocular tissues.

Comparative Data Table

| Application Area | Mechanism of Action | Potential Therapeutic Use |

|---|---|---|

| Nucleic Acid Metabolism | Competitive inhibition of DNA synthesis enzymes | Cancer therapy, targeting rapidly dividing cells |

| DNA Damage Repair | Reduces oxidative stress-induced DNA damage | Neuroprotection in Alzheimer's disease |

| Antiviral Drug Synthesis | Intermediate for guanine production | Treatment for viral infections (e.g., herpes) |

| Anti-inflammatory Effects | Suppresses COX-2 expression | Treatment for fibrotic diseases |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The activity and pharmacokinetics of 2,4-diaminopyrimidines are highly dependent on substituents at positions 5 and 6. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Selected 2,4-Diaminopyrimidines

Pharmacokinetic and Metabolic Differences

- Metabolism: DAMP undergoes rapid hepatic metabolism to an unidentified metabolite, with 80% renal excretion . The hydroxyl and formylamino groups in the target compound may favor renal clearance but require evaluation for stability against hydrolysis or oxidation.

- Tissue Distribution : Pyrimethamine accumulates in tissues due to its lipophilic substituents , whereas the target compound’s polarity may limit tissue penetration but reduce toxicity risks.

Mechanistic Insights from Structural Analogues

Table 2: Binding Mode and Resistance Profiles

- Formylamino Conformational Flexibility: The formylamino group in Compound 1 () prevents interaction with K228, allowing activity retention in resistant strains. This suggests the target compound may share a similar resistance profile .

- Role of Pyridyl Nitrogen: In Compound 1, the pyridyl nitrogen sterically blocks formylamino-K228 interactions, highlighting the importance of substituent orientation .

Preparation Methods

General Synthetic Route Overview

The preparation of 2,4-diamino-5-(formylamino)-6-hydroxypyrimidine (DAFHP) typically involves two main steps:

- Hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP) to produce 2,4,5-triamino-6-hydroxypyrimidine (TAHP).

- Formylation of TAHP by reaction with formic acid, often in the presence of an inorganic acid catalyst, to yield DAFHP.

Detailed Preparation Method

Hydrogenation Step

- Starting Material: 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP).

- Catalyst: Suitable hydrogenation catalysts (e.g., palladium or platinum-based).

- Conditions: The DAHNP suspension is hydrogenated under pressure in the presence of a base (e.g., sodium hydroxide) to produce TAHP.

- Isolation: TAHP is often isolated as a sulfate hydrate by addition of sulfuric acid and filtration.

Formylation Step

- Reactants: Alkaline solution of TAHP, formic acid (HCOOH), and an inorganic acid (e.g., HCl or HBr).

- Molar Ratios: Formic acid is used in the range of 1 to 5 moles per mole of TAHP, with inorganic acid typically 0.8 to 1.5 moles per mole of TAHP.

- Procedure:

- The alkaline TAHP solution is mixed with formic acid and inorganic acid.

- The mixture is heated to approximately 80–90 °C for 2 hours to facilitate formylation.

- The reaction mixture is then cooled to around 10 °C.

- The product, DAFHP, precipitates and is isolated by filtration and washing with water.

- Drying under vacuum at about 60 °C yields the final compound.

Representative Experimental Data

| Step | Conditions & Reagents | Yield (%) | Notes |

|---|---|---|---|

| Hydrogenation | DAHNP (279 g), 50% NaOH (158.4 g), catalyst | Quantitative | TAHP isolated as sulfate hydrate; 97.3% yield reported |

| Formylation (Example 1) | TAHP solution + 220 mol formic acid + 63% HBr (254.6 g), 85 °C, 2 h | 97.3% | Product dried at 60 °C under vacuum |

| Formylation (Example 2) | TAHP solution + 330 mol formic acid, 85 °C, 2 h | 97.6% | No inorganic acid added; high yield achieved |

Reaction Mechanism Insights

- The formylation involves nucleophilic attack of the amino group at position 5 of TAHP on the formic acid or formylating agent.

- The presence of inorganic acid assists in protonation, facilitating the formation of the formylamino group.

- Hydrogenation prior to formylation ensures reduction of the nitroso group to an amino group, which is essential for subsequent formylation.

Advantages and Optimization

- Using a pressurized reactor with stirring or power jet loop reactors enhances yield and throughput.

- Continuous metering of reagents improves reaction control.

- The method allows high yields (~97%) and purity of DAFHP.

- Avoidance of inorganic acids in some protocols reduces corrosion and contamination risks.

Summary Table of Key Parameters

| Parameter | Range/Value | Effect on Reaction |

|---|---|---|

| Formic Acid (mol/mol TAHP) | 1.0 – 5.0 (preferably 2.0–2.2) | Higher molar ratio increases formylation efficiency |

| Inorganic Acid (mol/mol TAHP) | 0.8 – 1.5 | Catalyzes formylation, improves yield |

| Temperature | 80 – 90 °C | Optimal for reaction completion |

| Reaction Time | 2 hours | Sufficient for complete formylation |

| Drying Temperature | 40 – 60 °C | Ensures removal of moisture without decomposition |

Research Findings and Industrial Relevance

- The described method is documented in Japanese patents (e.g., JP2642093B2) and related patent applications from the mid-1990s, showing industrial-scale applicability.

- The process achieves high yields and purity, essential for pharmaceutical and biochemical applications.

- The hydrogenation and formylation steps are well-integrated, allowing efficient scale-up.

- The reaction conditions are mild and compatible with standard chemical manufacturing equipment.

Q & A

Q. Why do some studies report conflicting IC₅₀ values for DHFR inhibition?

- Assay Variability : Differences in enzyme sources (recombinant vs. native DHFR) and buffer conditions (pH, ionic strength) alter inhibition kinetics .

- Resolution : Standardize protocols using recombinant enzymes (e.g., E. coli-expressed DHFR) and validate with reference inhibitors (e.g., methotrexate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.